molecular formula C7H10O3 B14378560 5-(3-Hydroxypropyl)furan-2(5H)-one CAS No. 89376-85-2

5-(3-Hydroxypropyl)furan-2(5H)-one

Cat. No.: B14378560
CAS No.: 89376-85-2
M. Wt: 142.15 g/mol
InChI Key: GHELRDQFDOIVPO-UHFFFAOYSA-N
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Description

5-(3-Hydroxypropyl)furan-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypropyl)furan-2(5H)-one can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-furylpropionyl chloride with 2-(3’-hydroxypropyl)-furan in the presence of pyridine . This reaction yields the desired compound along with other esters of the furan series.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in scaling up the synthesis process for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypropyl)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Formation of 5-(3-oxopropyl)furan-2(5H)-one.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

5-(3-Hydroxypropyl)furan-2(5H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypropyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions, affecting the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Hydroxypropyl)furan-2(5H)-one stands out due to its specific hydroxypropyl substitution, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in various synthetic pathways highlight its versatility and importance in scientific research and industrial applications.

Properties

CAS No.

89376-85-2

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(3-hydroxypropyl)-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c8-5-1-2-6-3-4-7(9)10-6/h3-4,6,8H,1-2,5H2

InChI Key

GHELRDQFDOIVPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1CCCO

Origin of Product

United States

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